2-Chloro-6-phenylnicotinic acid
Overview
Description
Synthesis Analysis
CPNA can be synthesized through the reaction of 2,6-dichloronicotinic acid with phenylboronic acid in the presence of a palladium catalyst . The reaction yields a mixture of 2,6-dichloronicotinic acid and its phenyl ester as by-products, which can be separated using column chromatography .Molecular Structure Analysis
The molecular structure of CPNA can be characterized using various spectroscopic techniques such as HPLC, NMR, IR, and MS . The InChI code for CPNA is 1S/C12H8ClNO2/c13-11-9 (12 (15)16)6-7-10 (14-11)8-4-2-1-3-5-8/h1-7H, (H,15,16) .Physical And Chemical Properties Analysis
CPNA is a crystalline powder, with a white to light yellow color that has a melting point of 244-245°C . CPNA is soluble in many organic solvents, such as dimethyl sulfoxide, chloroform, and ethanol, but is insoluble in water . It has a molecular weight of 233.65 g/mol and a density of 1.355g/cm3 .Scientific Research Applications
Electrocatalysis and Synthesis
2-Chloro-6-phenylnicotinic acid and related nicotinic acid derivatives are used in electrocatalytic processes and synthetic chemistry. For example, the electrocatalytic synthesis of 6-aminonicotinic acid, a compound related to 2-Chloro-6-phenylnicotinic acid, has been explored at silver cathodes under mild conditions. This process involves the electrochemical reduction of halogenated pyridines in the presence of CO2, highlighting a method to synthesize valuable pyridine derivatives potentially applicable to 2-Chloro-6-phenylnicotinic acid derivatives (Gennaro et al., 2004).
Bifunctional Chelators in Radiolabeling
The compound has been examined as part of studies on bifunctional chelators for technetium. Analogues of HYNIC (hydrazinonicotinic acid), which is a well-established bifunctional technetium-binding ligand, have been synthesized and evaluated. These studies are crucial for developing advanced diagnostic agents in nuclear medicine, indicating a potential area of application for structurally related compounds (Meszaros et al., 2011).
Organocatalysis
2-Chloro-6-phenylnicotinic acid may also find applications in organocatalysis, as indicated by research on isonicotinic acid used as a dual and biological organocatalyst for the synthesis of complex molecules. This showcases the utility of nicotinic acid derivatives in facilitating chemical reactions under environmentally friendly conditions (Zolfigol et al., 2013).
Organometallic Chemistry
In organometallic chemistry, triorganotin compounds have been synthesized from heteroaromatic carboxylic acids, including derivatives of nicotinic acid. These compounds have applications in materials science and catalysis. The crystal structure of triphenyltin esters of related nicotinic acids has been characterized, providing insights into their potential utility in various chemical transformations (Gao et al., 2008).
properties
IUPAC Name |
2-chloro-6-phenylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWAGNKLAHEMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498822 | |
Record name | 2-Chloro-6-phenylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-phenylnicotinic acid | |
CAS RN |
69750-01-2 | |
Record name | 2-Chloro-6-phenylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.